7-[(Phenylsulfonyl)amino]heptanoic acid
Overview
Description
7-[(Phenylsulfonyl)amino]heptanoic acid is a synthetic, non-proteinogenic amino acid derivative. It is characterized by the presence of a phenylsulfonyl group attached to the amino group of heptanoic acid. This compound has a molecular formula of C13H19NO4S and a molecular weight of 285.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Phenylsulfonyl)amino]heptanoic acid typically involves the reaction of heptanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(Phenylsulfonyl)amino]heptanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-[(Phenylsulfonyl)amino]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
7-[(Phenylsulfonyl)amino]hexanoic acid: Similar structure but with one less carbon in the alkyl chain.
7-[(Phenylsulfonyl)amino]octanoic acid: Similar structure but with one more carbon in the alkyl chain.
7-[(Phenylsulfonyl)amino]butanoic acid: Similar structure but with a shorter alkyl chain.
Uniqueness: 7-[(Phenylsulfonyl)amino]heptanoic acid is unique due to its specific chain length and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-(benzenesulfonamido)heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c15-13(16)10-6-1-2-7-11-14-19(17,18)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYASIDRVJHKUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877307 | |
Record name | Heptanoic acid, 7-benzenesulfonylamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123469-53-4 | |
Record name | Heptanoic acid, 7-benzenesulfonylamino | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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